molecular formula C8H8BrClF3N3S B2816290 ({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfanyl)methanimidamide hydrobromide CAS No. 317821-75-3

({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfanyl)methanimidamide hydrobromide

Cat. No.: B2816290
CAS No.: 317821-75-3
M. Wt: 350.58
InChI Key: ZTWJPRZHMQPSIQ-UHFFFAOYSA-N
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Description

({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfanyl)methanimidamide hydrobromide is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfanyl)methanimidamide hydrobromide typically involves multiple steps:

  • Formation of the Pyridine Ring: : The initial step involves the synthesis of the pyridine ring with the desired substituents. This can be achieved through a series of reactions starting from commercially available precursors. For instance, 3-chloro-5-(trifluoromethyl)pyridine can be synthesized via halogenation and trifluoromethylation reactions.

  • Introduction of the Methylsulfanyl Group: : The next step involves the introduction of the methylsulfanyl group. This can be done through a nucleophilic substitution reaction where a suitable thiol reacts with the pyridine derivative.

  • Formation of Methanimidamide: : The final step involves the formation of the methanimidamide group. This can be achieved through the reaction of the intermediate compound with an appropriate amine under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfanyl)methanimidamide hydrobromide is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for creating compounds with specific electronic and steric properties.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates. It may also exhibit biological activity against certain targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and other materials that require specific chemical resistance or electronic properties.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.

    3-Bromo-5-(trifluoromethyl)pyridine: Similar in structure but with a bromine substituent instead of chlorine.

    2-Chloro-5-(trifluoromethyl)pyridine: Another structural isomer with different substitution patterns.

Uniqueness

({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfanyl)methanimidamide hydrobromide is unique due to the combination of its substituents. The presence of both a trifluoromethyl group and a sulfur-containing imidamide moiety imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar pyridine derivatives.

Properties

IUPAC Name

[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl carbamimidothioate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N3S.BrH/c9-5-1-4(8(10,11)12)2-15-6(5)3-16-7(13)14;/h1-2H,3H2,(H3,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYRMRYQYJRHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CSC(=N)N)C(F)(F)F.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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